molecular formula C7H3F3N2S B13697946 2-Isothiocyanato-5-(trifluoromethyl)pyridine

2-Isothiocyanato-5-(trifluoromethyl)pyridine

Cat. No.: B13697946
M. Wt: 204.17 g/mol
InChI Key: QSHMKZUGKKPPKH-UHFFFAOYSA-N
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Description

2-Isothiocyanato-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S. It is a derivative of pyridine, characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF3) attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-5-(trifluoromethyl)pyridine typically involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with thiophosgene (CSCl2) or other thiocarbonyl transfer reagents. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired isothiocyanate product .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the amine precursor is treated with carbon disulfide (CS2) and a base, followed by desulfurization using iron(III) chloride (FeCl3). This method is advantageous due to its simplicity and efficiency in producing pyridyl isothiocyanates .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products:

Scientific Research Applications

2-Isothiocyanato-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-5-(trifluoromethyl)pyridine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-Isothiocyanato-5-(trifluoromethyl)pyridine is unique due to the combination of the isothiocyanate and trifluoromethyl groups, which confer distinct reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical and pharmaceutical applications .

Properties

IUPAC Name

2-isothiocyanato-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-6(11-3-5)12-4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHMKZUGKKPPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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